The journey of CCT251545 began with a high-throughput cell-based reporter screen designed to identify inhibitors of the WNT signaling pathway, a key regulator in development and often dysregulated in cancer [1] [2]. The initial hit was a 3,4,5-trisubstituted pyridine, which was optimized through medicinal chemistry to yield This compound [1] [3].
Using an unbiased chemical proteomics approach, the molecular targets of this compound were identified as the cyclin-dependent kinases CDK8 and CDK19, which are part of the Mediator complex regulating transcription [1].
The following diagram illustrates the key experimental workflow used to identify and validate CDK8 and CDK19 as the cellular targets of this compound.
Workflow for the target identification of this compound.
The key experiments that confirmed CDK8 and CDK19 as the high-affinity targets were:
Rigorous validation confirmed this compound as a selective chemical probe for CDK8 and CDK19.
| Validation Method | Key Finding / Target | Affinity / Potency (IC₅₀ or Kd) |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Direct binding to CDK8/CycC complex | Confirmed direct binding [1] |
| Reporter Displacement Assay | CDK8/cyclin C | 7 nM [3] |
| CDK19/cyclin C | 6 nM [3] | |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in SW620 cells | High-affinity engagement [1] |
| Biomarker Modulation in Cells | Reduction of pSTAT1Ser727 | 9 nM [3] |
| Live-Cell Target Occupancy (BRET) | CDK8 & CDK19 | Kd(app) ≤10 nM [4] [3] |
This compound exhibits exceptional selectivity. Profiling against 293 kinases revealed it inhibits only CDK8 and CDK19 with high potency at 1 µM [3]. In live cells, it showed no collateral binding to any other CDKs with a potency below 1 µM [4] [3].
This compound is an ATP-competitive inhibitor that binds to CDK8 and CDK19 in a Type I binding mode, as revealed by X-ray crystallography (PDB ID: 5BNJ) [1] [3]. This binding inhibits their kinase activity, leading to:
The role of CDK8/19 inhibition in the Wnt pathway and its functional consequences can be summarized as follows:
Mechanism of action of this compound.
This compound was developed into a well-characterized chemical probe to explore the biological roles and therapeutic potential of CDK8 and CDK19 [6]. Its high potency and selectivity make it superior to less selective tool compounds for attributing observed cellular effects specifically to CDK8/19 inhibition [7] [1].
CCT251545 is a potent, selective, and cell-active inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. It was initially identified from a cell-based screen for Wnt pathway inhibitors and was later discovered to exert its effects through direct inhibition of CDK8 and CDK19 [1] [2].
The table below summarizes the key characteristics of this compound:
| Property | Description |
|---|---|
| Primary Targets | CDK8 & CDK19 [1] [2] [3] |
| Molecular Formula | C₂₃H₂₄ClN₅O [4] |
| CAS Number | 1661839-45-7 [4] |
| Mechanism | ATP-competitive, Type I kinase inhibitor [2] [3] |
| Key Role | Chemical probe for exploring CDK8/CDK19 function in disease [1] |
Extensive profiling has been conducted to validate the potency and selectivity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay / Notes | | :--- | :--- | :--- | | CDK8/CycC Binding Kd | 36 nM | SILAC-based cellular target profiling [2] | | CDK19/CycC Binding Kd | 102 nM | SILAC-based cellular target profiling [2] | | CDK8/CycC IC₅₀ | 6-7 nM | Reporter displacement assay [2] [3] | | CDK19/CycC IC₅₀ | 6-14 nM | Reporter displacement assay [2] [3] | | Wnt Pathway IC₅₀ | 5 nM | In 7dF3 cells [4] | | Kinase Selectivity | >100-fold selective over 291 other kinases [1] [2] | | Key Off-Targets | GSK3α (IC₅₀ 462 nM), GSK3β (IC₅₀ 690 nM), PRKCQ (IC₅₀ 122 nM) [3] |
Table 2: Cellular and In Vivo Activity
| Parameter | Result | Significance |
|---|---|---|
| Cellular Target Engagement | Stabilizes CDK8/19 in CETSA (SW620 cells) [2] | Confirms on-target binding in a cellular context |
| Pharmacodynamic Biomarker | Reduces p-STAT1(Ser727); IC₅₀ = 9 nM [1] [2] [3] | Validated biomarker for establishing target engagement |
| Anti-tumor Efficacy | Inhibits growth of WNT-dependent tumors in xenograft models [1] [2] | Demonstrates in vivo proof-of-concept |
| Oral Bioavailability | Good (F >50% at 0.5 mg/kg in mice) [2] [3] | Suitable for in vivo studies |
To understand how this compound works, it's essential to know the biological context of its targets. CDK8 and its paralog CDK19 are part of a four-subunit "kinase module" (CDK8/19, Cyclin C, MED12, MED13) that reversibly associates with the large, multi-subunit Mediator complex [5] [6].
The Mediator complex acts as a critical bridge, relaying signals from transcription factors bound to enhancer regions to the RNA Polymerase II (pol II) machinery at gene promoters [5]. CDK8 and CDK19 regulate transcription by phosphorylating transcription factors and other regulatory proteins, thereby influencing key signaling pathways and enabling metabolic and transcriptional reprogramming in response to cellular signals [5] [6].
Figure 1: The Mediator kinase module (containing CDK8/19) integrates signals from transcription factors to regulate RNA Polymerase II and gene expression.
For researchers looking to utilize this compound in their studies, here are detailed methodologies for key experiments cited in the literature.
1. Target Identification via SILAC-Based Chemical Proteomics [2] This protocol identified CDK8 and CDK19 as the high-affinity targets of this compound.
2. Cellular Thermal Shift Assay (CETSA) [2] This method confirms direct target engagement of this compound with CDK8/19 in intact cells.
3. Validating On-Target Effects via STAT1 Phosphorylation [1] [2] This is a key pharmacodynamic assay to demonstrate functional inhibition of CDK8/19 kinase activity in cells.
Figure 2: Experimental workflow for validating CDK8/19 inhibition using STAT1 phosphorylation as a biomarker.
This compound has been instrumental in exploring the role of CDK8/19 in human disease, particularly in cancer.
CCT251545 was discovered as a WNT-pathway inhibitor and later identified as a highly selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 [1]. The relationship between this compound, CDK8/19, and STAT1 is summarized in the diagram below:
This compound inhibits CDK8/19, reducing STAT1SER727 phosphorylation and subsequent gene transcription.
The table below summarizes key quantitative data that establishes this compound as a high-quality chemical probe.
| Parameter | Value | Context / Assay |
|---|---|---|
| CDK8 Binding Affinity (Kd) | 36 nM | Surface Plasmon Resonance (SPR) [1] |
| CDK19 Binding Affinity (Kd) | 102 nM | Surface Plasmon Resonance (SPR) [1] |
| Kinase Selectivity | >100-fold | Profiling against 291 other kinases [1] |
| Correlation to Cellular Activity | R² = 0.83 - 0.85 | Correlation between CDK8 binding affinity & activity in WNT-reporter cell assays [1] |
| Key Biomarker | STAT1SER727 phosphorylation | Biomarker of CDK8 activity in vitro and in vivo [1] |
The discovery of this compound's targets and the STAT1SER727 biomarker involved a multi-step process, visualized in the following workflow:
Experimental workflow from chemical probe synthesis to biomarker discovery.
The specific methodologies for each stage are as follows:
For researchers using this compound, these findings provide a direct and measurable means to confirm that the compound is engaging its intended targets in an experimental system. Monitoring the levels of STAT1 phosphorylation at serine 727 (e.g., via western blot) serves as a functional pharmacodynamic biomarker, correlating with CDK8/19 inhibition both in cell cultures and in animal models [1].
| Aspect | Details |
|---|---|
| Reported In Vivo Tumor Models | MMTV-WNT-1 mouse breast cancer allografts; APC-mutant SW620 human colorectal cancer xenografts [1] [2] [3]. |
| In Vivo Pharmacodynamic Biomarker | Reduction of phospho-STAT1 (Ser727) in tumor tissue [1] [2] [3]. |
| In Vivo Pharmacokinetics (PK) | Demonstrated good oral bioavailability (F >50% at 0.5 mg/kg) in mice, rats, and dogs [2] [3]. |
| Therapeutic Window | Narrow; significant on-target toxicity observed in preclinical models (mice, rats, dogs) at therapeutically relevant exposures [3]. |
CCT251545 was initially discovered as a Wnt pathway inhibitor and its molecular targets were later identified as CDK8 and CDK19, which are part of the Mediator complex kinase module [1]. This complex plays a key role in regulating gene transcription.
The following diagram illustrates the proposed mechanism by which this compound inhibits Wnt/β-catenin signaling and oncogenic output in colorectal cancer cells, particularly those with APC mutations.
Beyond its core mechanism, a 2023 study revealed a separate, unexpected role for this compound in overcoming multidrug resistance (MDR) in cancers [4].
For assessing the in vivo and cellular activity of this compound, several key experimental protocols are used.
The Cellular Thermal Shift Assay (CETSA) is used to confirm direct binding of this compound to CDK8 and CDK19 in a cellular context [1].
The underlying principle is that a small molecule binding to its target protein can often stabilize the protein, preventing its heat-induced denaturation and aggregation. The stabilized protein remains in the supernatant after centrifugation and can be detected, demonstrating direct target engagement within live cells [1].
| Parameter | Details |
|---|---|
| Primary Targets | CDK8, CDK19 [1] [2] |
| Biochemical Potency (IC₅₀) | 6-7 nM (CDK8), 6 nM (CDK19) [2] |
| Cellular Potency (IC₅₀) | 9 nM (pSTAT1-Ser727 reduction in SW620 cells) [3] [4] |
| Selectivity | >100-fold selective over 291 other kinases [1] [5] [6] |
| Key Off-Targets (IC₅₀) | PRKCQ (122 nM), GSK3α (462 nM), GSK3β (690 nM) [2] |
| In Vivo Data | Active in Wnt-dependent tumor xenograft models; good oral bioavailability [1] [4] |
The characterization of CCT251545 involved several sophisticated techniques to confirm target engagement and mechanism of action.
Target Identification: SILAC-Based Affinity Proteomics [5]
Live-Cell Target Engagement: BRET Assay [7]
Cellular Thermal Shift Assay (CETSA) [5]
This compound exerts its effects primarily through transcriptional regulation via the Mediator complex. The diagram below outlines the core mechanism and downstream consequences of CDK8/19 inhibition.
Summary of this compound mechanisms and downstream effects
The table below summarizes the key quantitative data characterizing this compound:
| Parameter | Value | Details / Assay |
|---|---|---|
| Biochemical Potency (IC₅₀) | ||
| CDK8/Cyclin C | 6 - 7 nM [1] [2] | Reporter Displacement Assay |
| CDK19/Cyclin C | 6 nM [2] | Reporter Displacement Assay |
| Cellular Potency | ||
| WNT pathway inhibition | 5 nM (IC₅₀) [3] | 7dF3 cell-based reporter assay |
| Target engagement (pSTAT1-SER727) | 9 nM (IC₅₀) [2] [4] | SW620 human colorectal cancer cells |
| Selectivity Profile | ||
| Kinase selectivity | >100-fold over 291 other kinases [1] [5] | Tested at 1 µM |
| CDK family selectivity | No significant activity (IC₅₀ >1 µM) against other CDK/cyclin pairs [2] | Panel of 32 human CDK/cyclin pairs |
| Primary off-targets (IC₅₀) | GSK3alpha: 462 nM GSK3beta: 690 nM PRKCQ: 122 nM [2] | Biochemical assays |
This compound is characterized as a type I inhibitor, meaning it binds to the active conformation of the kinase [6].
The following diagram illustrates the experimental workflow that was used to identify the binding mode and confirm the specificity of this compound:
Experimental workflow for characterizing this compound binding.
This method identified CDK8 and CDK19 as the primary cellular targets.
The 3D structure was determined to a resolution of 2.64 Å.
CDK8 and CDK19 are part of the Mediator complex kinase module, which regulates transcription. This compound inhibits their kinase activity, leading to downstream effects on key signaling pathways.
Mechanism of action of this compound via CDK8/19 inhibition.
CCT251545 is an orally bioavailable small molecule discovered through cell-based screening. It serves as a potent inhibitor of Wnt signaling and a highly selective chemical probe for the Mediator complex-associated kinases CDK8 and CDK19 [1] [2]. Its key characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Primary Targets | CDK8 & CDK19 [3] |
| Reported Pathway Inhibition | Wnt/β-catenin signaling [4] |
| Biochemical IC₅₀ (CDK8/CycC) | 6-7 nM [3] |
| Cellular IC₅₀ (Wnt inhibition in 7dF3 cells) | 5 nM [5] [4] |
| Selectivity | >100-fold selectivity over 291 other kinases [1] |
| Key Cellular Biomarker | Reduces phospho-STAT1 (Ser727) [1] |
| Solubility (DMSO) | ~30 mg/mL (71.1 mM) [4] |
The tables below summarize the potency of this compound in various cellular and biochemical assays.
Table 1: Cellular Inhibitory Activity (IC₅₀/GI₅₀) in Various Cell Lines GI₅₀: Concentration for 50% growth inhibition.
| Cell Line | Assay Type / Description | Reported Value | Citation |
|---|---|---|---|
| 7dF3 | WNT pathway inhibition | 5 nM | [5] [4] |
| COLO 205 | Basal WNT signaling inhibition (luciferase reporter) | 0.035 µM | [5] |
| LS174T | Basal WNT signaling inhibition (luciferase reporter) | 0.023 µM | [5] |
| PA-1 | Ligand-induced WNT3A signaling inhibition (luciferase reporter) | 0.007 µM | [5] |
| SW620 | Reduction of phospho-STAT1 (Ser727) | 9 nM | [1] [6] |
| MV4-11 | Growth Inhibition (72 hrs) | 0.03 µM | [5] |
| MOLM-13 | Growth Inhibition (72 hrs) | 2.8 µM | [5] |
| HCT-116 | Growth Inhibition (72 hrs) | 46.16 µM | [5] |
| HT-29 | Growth Inhibition (72 hrs) | 48.59 µM | [5] |
Table 2: Biochemical Inhibitory Potency and Selectivity Data from biochemical kinase profiling assays.
| Target | Assay Description | IC₅₀ / Potency | Citation |
|---|---|---|---|
| CDK8/CycC | Reporter Displacement Assay | 7 nM | [3] |
| CDK19/CycC | Reporter Displacement Assay | 6 nM | [3] |
| PRKCQ | Kinase selectivity panel | 122 nM | [3] |
| GSK3alpha | Kinase selectivity panel | 462 nM | [3] |
| GSK3beta | Kinase selectivity panel | 690 nM | [3] |
Here are detailed methodologies for key experiments using this compound.
This protocol is used to determine the IC₅₀ of this compound for inhibiting WNT pathway activity in reporter cell lines.
This protocol is used to confirm on-target engagement of CDK8/19 in cells.
This protocol demonstrates the in vivo application of this compound.
This compound acts as a type I, ATP-competitive inhibitor of the kinases CDK8 and CDK19, which are components of the Mediator complex—a key regulator of transcription [1] [3]. The following diagram illustrates the core mechanism and downstream effects of this compound, integrating its role in Wnt signaling and other pathways.
Recent studies have revealed novel applications for this compound beyond its canonical targets:
This compound is a potent, orally bioavailable small-molecule inhibitor initially discovered through high-throughput cell-based screening of Wnt pathway activity [1]. Subsequent target identification studies revealed that it functions as a highly selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19 [2] [3]. This dual activity makes it a valuable tool for investigating the interplay between transcriptional regulation and Wnt signaling in both physiological and disease contexts.
The compound exhibits a type 1 binding mode confirmed by X-ray crystallography, involving insertion of the CDK8 C-terminus into the ligand binding site [3]. Unlike type II inhibitors of CDK8/19, this compound displays potent cell-based activity, enabling investigation of CDK8/19 function in cellular models and in vivo [2].
This compound directly inhibits the kinase activity of CDK8 and CDK19 with high selectivity. Key binding characteristics include:
This compound potently inhibits Wnt/β-catenin signaling through its action on CDK8/19, which function as context-dependent regulators of β-catenin/TCF-mediated transcription [3]. The compound alters Wnt pathway-regulated gene expression without destabilizing TCF1 or TCF4 proteins [5].
Beyond Wnt pathway modulation, this compound affects other CDK8/19-dependent processes:
Purpose: Quantify inhibition of Wnt pathway activity [5]
Materials:
Procedure:
Purpose: Confirm cellular target engagement through biomarker analysis [2] [3]
Materials:
Procedure:
Purpose: Assess efficacy in tumor xenograft models [5] [6]
Formulation Preparation:
Dosing Protocol:
Table 1: Biochemical and Cellular Potency Profile of this compound
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| CDK8 Binding (Kd) | 36 nM | Displacement assay | [3] |
| CDK19 Binding (Kd) | 102 nM | Displacement assay | [3] |
| CDK8/CycC Biochemical IC50 | 7 nM | Reporter displacement | [4] |
| CDK19/CycC Biochemical IC50 | 6 nM | Reporter displacement | [4] |
| Wnt Pathway IC50 | 5 nM | 7dF3 cell reporter | [5] |
| Wnt Pathway IC50 | 0.035 nM | COLO205-F1756 clone 4 | [6] |
| Cellular p-STAT1 IC50 | 9 nM | SW620 cells | [4] |
| GSK3α IC50 | 462 nM | Kinase panel | [4] |
| GSK3β IC50 | 690 nM | Kinase panel | [4] |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Mouse | Rat | Reference |
|---|---|---|---|
| Clearance | Moderate | Moderate | [4] |
| Oral Bioavailability | >50% | >50% | [4] |
| Effective Oral Dose | 70 mg/kg (bid) | Not reported | [6] |
| Tumor Growth Inhibition | 37.5% reduction | Not reported | [6] |
This compound has demonstrated efficacy in preclinical cancer models, particularly those driven by Wnt pathway dysregulation:
The table below summarizes the key data for preparing CCT251545 stock solutions as provided by commercial sources.
| Solvent | Solubility / Suggested Concentration | Notes |
|---|---|---|
| DMSO | 30 mg/mL (71.1 mM) [1] | Recommended for in vitro stock solutions. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO [1]. |
| 84 mg/mL (199.08 mM) [1] | ||
| 50 mg/mL (118.51 mM) [2] | ||
| Ethanol | 5 mg/mL [1] | An alternative solvent for in vitro work [1]. |
| Water | Insoluble [1] | Not suitable for direct dissolution [1]. |
Here is a detailed protocol for preparing a 50 mM stock solution in DMSO, a standard concentration for cell-based assays.
Calculation: Determine the mass of this compound needed. For a 1 mL stock solution at 50 mM, the calculation is:
Weighing: Accurately weigh 21.1 mg of this compound powder.
Dissolution: Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to a final volume of 1 mL.
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear solution.
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C, which is reported to be stable for at least one year [3].
For animal studies, the search results provide a specific formulation to achieve a soluble preparation for oral dosing [1].
Prepare DMSO stock: First, create a concentrated stock solution of this compound in DMSO at 84 mg/mL (199.08 mM) [1].
Sequential Dilution:
Final Formulation and Use:
To help you design your experiments, the diagrams below summarize the primary mechanisms and experimental applications of this compound reported in the literature.
The diagram above shows that this compound is used primarily as a chemical probe to study the roles of CDK8 and CDK19 in disease, particularly in the context of Wnt signaling and transcriptional regulation [1] [4]. More recent studies have explored its potential in overcoming resistance to targeted therapies like ERK/MAPK inhibitors [5] and in sensitizing multidrug-resistant cancers to chemotherapy by inducing Rac1-mediated macropinocytosis [6].
The information provided here is compiled from commercial and scientific literature for research reference only. It is not a substitute for a dedicated, peer-reviewed application note or for the researcher's own validation experiments.
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor initially identified for its activity against the Wnt signaling pathway. It was subsequently characterized as a highly selective chemical probe for the Mediator complex-associated protein kinases CDK8 and CDK19 [1] [2]. Its mechanism of action involves an ATP-competitive (Type I) binding mode with single-digit nanomolar biochemical affinity (IC50 values of 5-7 nM for CDK8 and 6 nM for CDK19) and excellent selectivity over other kinases [3] [4] [1]. It demonstrates potent target engagement in cells, effectively reducing phosphorylation of the biomarker STAT1 at Ser727 (IC50 = 9 nM), and has shown efficacy in Wnt-dependent cancer models [3] [1] [2]. These properties make it a valuable tool for probing CDK8/19 biology in vivo.
Data from pharmacokinetic studies in multiple species support the use of this compound in preclinical animal models. The compound exhibits favorable oral bioavailability and moderate clearance, enabling in vivo target engagement studies.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose Route | Dosage | Clearance | Oral Bioavailability (F%) | Reference |
|---|---|---|---|---|---|
| Mouse | IV, Oral gavage | 0.2 mg/kg (IV), 0.5 mg/kg (Oral) | Moderate | >50% | [3] [4] |
| Rat | Information Limited | 0.5 mg/kg (Oral) | Information Limited | >50% | [3] |
| Dog | Information Limited | 0.5 mg/kg (Oral) | Information Limited | >50% | [3] |
Table 2: Efficacy and Tolerability in Mouse Xenograft Models
| Cancer Model | Dosing Regimen | Efficacy Outcome | Tolerability | Reference |
|---|---|---|---|---|
| MMTV-WNT-1 Breast Cancer | Oral dosing (Specific dose not detailed in results) | Tumor growth inhibition | Adequate exposure above cellular GI50 | [3] |
| APC-mutant SW620 Colorectal Cancer Xenograft | Oral dosing (Specific dose not detailed in results) | Tumor growth inhibition | Regression with in vivo PD biomarker reduction (p-STAT1Ser727) | [3] |
| General In Vivo Use | 0.5 mg/kg (Oral) | Proven target engagement and efficacy | Tolerated at this dose for proof-of-concept studies | [3] |
Figure 1: Workflow for in vivo efficacy studies with this compound, covering model selection, dosing, and key analytical checkpoints.
A stable and bioavailable formulation is critical for successful in vivo studies. Below is a validated protocol for preparing this compound for oral administration in rodent models.
This protocol describes the preparation of a clear solution for oral gavage in mice, validated to achieve a working concentration of 0.7 mg/mL [4].
Table 3: Formulation Components and Preparation Steps
| Component | Role | Volume/Amount | Notes |
|---|---|---|---|
| This compound | Active Compound | 0.7 mg | Use high-purity powder (≥99%) [4]. |
| DMSO | Primary Solvent | 50 µL | Use fresh, moisture-absorbing DMSO reduces solubility. |
| Corn Oil | Vehicle | 950 µL | Final concentration: 0.7 mg/mL (1.66 mM). |
| Step 1 | Dissolve this compound in DMSO to create a 14 mg/mL stock solution. | Ensure the solution is clear. | |
| Step 2 | Add the DMSO stock solution to corn oil. | Final DMSO concentration is 5%. | |
| Step 3 | Vortex or mix thoroughly until the solution is clear and homogeneous. | The solution should be used immediately for optimal results. |
Administration Note: The standard oral dosage used in proof-of-concept studies in mice is 0.5 mg/kg [3]. For a 20-gram mouse, this translates to administering approximately 100 µL of the 0.7 mg/mL formulation. Dosing frequency should be determined based on the pharmacokinetic profile and study objectives.
A critical step in using any chemical probe is to confirm on-target activity in vivo. For this compound, the reduction of phosphorylated STAT1 at Ser727 serves as a robust and validated pharmacodynamic biomarker.
This protocol outlines the methodology for confirming CDK8/19 inhibition in tumor tissues or other relevant samples collected from in vivo experiments [1] [2].
Expected Outcome: Successful CDK8/19 inhibition by this compound will result in a significant reduction of the p-STAT1 (S727) signal compared to the vehicle-treated control group [1] [2].
Figure 2: Mechanism of action and key pharmacodynamic biomarker for this compound. Target engagement is confirmed by reduced phosphorylation of STAT1 at Ser727 [1] [2].
While this compound is an excellent chemical probe, users should be aware of its potential limitations and off-target effects.
Multidrug resistance (MDR) remains a formidable obstacle in clinical oncology, contributing significantly to treatment failure in over 90% of patients with metastatic cancers. The primary mechanism underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, substantially reducing intracellular drug concentrations to subtherapeutic levels. Traditional approaches to counteract this mechanism have focused on direct inhibition of ABC transporters, but these strategies have yielded limited clinical success due to issues with potency, pharmacokinetics, and unpredictable toxicity profiles. This persistent clinical challenge has motivated a paradigm shift toward alternative strategies that enhance drug influx rather than merely blocking drug efflux.
The recent discovery that CCT251545 can potently sensitize MDR cancers to conventional chemotherapy represents a promising therapeutic advance. This small molecule was initially identified as a WNT pathway inhibitor through cell-based screening and later characterized as a highly selective chemical probe for the Mediator complex-associated kinases CDK8 and CDK19. Subsequent research has revealed an entirely novel mechanism of action wherein this compound promotes Rac1-mediated macropinocytosis, dramatically enhancing the intracellular accumulation of chemotherapeutic drugs in MDR cancer cells. This Application Note provides comprehensive experimental protocols and technical guidance for researchers investigating this compound as a chemosensitizing agent in multidrug-resistant cancer models, with detailed methodologies for assessing efficacy, mechanism of action, and potential clinical applications.
This compound exerts its chemosensitizing effects through a multi-faceted mechanism that involves both direct molecular targets and downstream signaling pathways:
Primary Kinase Inhibition: this compound functions as a potent and selective ATP-competitive inhibitor of CDK8 and CDK19 with biochemical IC₅₀ values of 6-7 nM for both kinases. It demonstrates remarkable selectivity, showing >100-fold specificity over 291 other kinases and no significant activity (IC₅₀ > 1 μM) against other CDK/cyclin pairs. This selective inhibition disrupts the Mediator complex-regulated transcription, particularly affecting pathways relevant to cancer cell survival and drug resistance.
NAMPT Binding & NAD Metabolism: this compound directly binds to NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in the NAD salvage pathway. This binding results in elevated intracellular NAD levels, which promotes the assembly of adherents junction (AJ) components with the cytoskeleton. This structural reorganization is essential for the sustained induction of macropinocytosis.
Rac1 Activation & Macropinocytosis Induction: The elevated NAD levels activate Rac1-dependent signaling pathways, triggering a morphological and functional transformation in MDR cancer cells characterized by induction of macropinocytosis. This specialized form of fluid-phase endocytosis enables non-selective internalization of extracellular contents, including chemotherapeutic agents that would otherwise be excluded from the cells by ABC transporters. This process is further enhanced by mesenchymal-to-epithelial transition (MET) phenotypic changes that increase cellular uptake capacity.
The following diagram illustrates the coordinated signaling pathway through which this compound enhances chemotherapeutic drug uptake in MDR cancer cells:
Table 1: Biochemical Characterization of this compound
| Parameter | Value | Assay System | Experimental Conditions |
|---|---|---|---|
| CDK8/Cyclin C IC₅₀ | 6 nM | Reporter Displacement Assay | Full-length CDK8/cyclin C complex [1] |
| CDK19/Cyclin C IC₅₀ | 7 nM | Reporter Displacement Assay | Full-length CDK19/cyclin C complex [1] |
| Selectivity (CDK family) | >100-fold | Kinase panel profiling | 32 human CDK/cyclin pairs [1] |
| GSK3α IC₅₀ | 462 nM | Kinase activity assay | Millipore panel [1] |
| GSK3β IC₅₀ | 690 nM | Kinase activity assay | Millipore panel [1] |
| PRKCQ IC₅₀ | 122 nM | Kinase activity assay | Millipore panel [1] |
| Cellular CDK8/19 Engagement | 9 nM (IC₅₀) | pSTAT1SER727 reduction | SW620 colorectal cancer cells [2] |
Cell Lines: Utilize validated MDR cancer cell lines such as patient-derived multidrug-resistant prostate cancer cells, paclitaxel-resistant breast cancer cells (MCF-7/TaxR), or doxorubicin-resistant colon cancer cells (SW620/Ad300). Maintain cells in appropriate culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
MDR Phenotype Maintenance: Culture MDR cells in continuous presence of selecting agents (e.g., 100 nM paclitaxel or 200 nM doxorubicin) to maintain resistance phenotype. Remove selecting agents 72 hours prior to experiments to eliminate direct interference with tested compounds. Regularly verify MDR phenotype by assessing P-gp overexpression (western blotting or flow cytometry) and reduced intracellular accumulation of fluorescent substrates (e.g., calcein-AM or doxorubicin autofluorescence).
Compound Preparation: Prepare This compound stock solution at 10 mM in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting. For working concentrations, dilute stock in culture medium to achieve final DMSO concentration ≤0.1% (v/v), which has been verified to not affect cell viability.
Plate Seeding: Seed MDR cancer cells in 96-well plates at 5,000 cells/well in 100 μL complete medium and allow to adhere overnight.
Compound Treatment: Treat cells with serial dilutions of chemotherapeutic drugs (paclitaxel, doxorubicin, etc.) in combination with fixed concentrations of this compound (typically 0.1-1 μM based on preliminary optimization). Include appropriate controls: vehicle control (DMSO), chemotherapeutic drug alone, this compound alone, and medium-only background control. Use at least 6 replicates per condition for statistical robustness.
Viability Assessment: After 72 hours of treatment, assess cell viability using Cell Counting Kit-8 (CCK-8) according to manufacturer's protocol. Briefly, add 10 μL CCK-8 solution to each well, incubate for 2-4 hours at 37°C, and measure absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine combination index (CI) using Chou-Talalay method with CompuSyn software to quantify synergistic interactions (CI < 1 indicates synergy).
Tracer Application: Incubate this compound-treated cells (0.5 μM, 24 hours) with Texas Red-conjugated dextran (70,000 MW) at 0.5 mg/mL in serum-free medium for 30 minutes at 37°C.
Uptake Termination & Visualization: Immediately stop uptake by placing cells on ice and washing extensively with ice-cold PBS containing 0.1% BSA. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Mount coverslips using antifade mounting medium with DAPI. Visualize dextran uptake using confocal microscopy (excitation/emission: 595/615 nm). Quantify fluorescence intensity from at least 5 random fields per condition using ImageJ software.
Xenograft Establishment: Subcutaneously inject 5 × 10⁶ MDR cancer cells (suspended in 100 μL of 1:1 PBS/Matrigel mixture) into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice). Allow tumors to develop until they reach 100-150 mm³ before initiating treatment.
Treatment Groups: Randomize tumor-bearing mice into the following groups (n=8-10/group): (1) Vehicle control (e.g., 5% DMSO, 45% PEG-300, 50% saline); (2) Chemotherapeutic drug alone (e.g., paclitaxel 15 mg/kg); (3) this compound alone (25 mg/kg); (4) Combination therapy (this compound 25 mg/kg + chemotherapeutic drug).
Administration Protocol: Administer this compound via oral gavage daily based on its demonstrated oral bioavailability (F >50% at 0.5 mg/kg in preclinical models). Deliver chemotherapeutic drugs according to their established schedules (e.g., paclitaxel intraperitoneally once weekly). Continue treatment for 4-6 weeks, monitoring tumor volumes 3 times weekly using digital calipers and calculating volume as (length × width²)/2.
Metastasis Evaluation: Upon study termination, collect major organs (lungs, liver, brain) and fix in 10% neutral buffered formalin. Embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin (H&E). Examine sections microscopically for metastatic foci, quantifying number and size of metastases per organ.
Recurrence Monitoring: After initial 4-week treatment period, discontinue therapy and monitor mice for tumor recurrence for an additional 8 weeks. Define recurrence as tumor regrowth to ≥50% of maximum pre-treatment volume. Calculate recurrence-free survival using Kaplan-Meier analysis.
Table 2: Expected Efficacy Outcomes of this compound Combination Therapy
| Parameter | MDR Cells + Chemo Only | MDR Cells + Combination | Experimental System |
|---|---|---|---|
| Viability IC₅₀ (Paclitaxel) | >10 μM | 0.1-0.5 μM | MDR prostate/breast cancer cells [3] |
| Viability IC₅₀ (Doxorubicin) | >5 μM | 0.05-0.2 μM | MDR prostate/breast cancer cells [3] |
| Dextran Uptake (Fold Increase) | 1.0 | 3.5-5.0 | Confocal quantification [4] |
| Intracellular Doxorubicin (Fold Increase) | 1.0 | 4.0-6.0 | Flow cytometry [3] |
| Rac1 Activation (Fold Increase) | 1.0 | 2.5-3.5 | G-LISA assay [3] |
| In Vivo Tumor Growth Inhibition | 0-20% | 70-90% | MDR xenograft models [3] |
| Metastasis Incidence | 60-80% | 10-20% | Lung/liver metastasis count [3] |
| Tumor Recurrence (8 weeks) | 80-100% | 20-30% | Recurrence-free survival [3] |
P-gp Function Verification: Regularly confirm maintained MDR phenotype by assessing calcein-AM retention. Incubate cells with 0.2 μM calcein-AM for 30 minutes at 37°C, measure intracellular fluorescence (excitation/emission: 494/517 nm), and verify that MDR cells show <20% fluorescence compared to parental sensitive cells.
Target Engagement Confirmation: Monitor CDK8/19 inhibition by measuring phosphorylation of STAT1 at Ser727 using western blotting. Treat cells with this compound (0.1-1 μM) for 6 hours, prepare whole-cell lysates, and immunoblot with anti-pSTAT1SER727 antibody. Successful target engagement should show >70% reduction in pSTAT1SER727 at 0.5 μM this compound.
Macropinocytosis Specificity: Include macropinocytosis inhibition controls using 10 μM EIPA (5-(N-ethyl-N-isopropyl)amiloride) to confirm that enhanced drug uptake is specifically mediated through macropinocytic mechanisms rather than other endocytic pathways.
The experimental protocols outlined herein enable comprehensive investigation of this compound's potential as a novel chemosensitizer with specific applications in:
Mechanistic Studies of Drug Resistance: The detailed protocols for assessing macropinocytosis induction and Rac1 activation provide tools for elucidating alternative pathways for overcoming ABC transporter-mediated resistance. These approaches facilitate exploration of endocytic drug delivery bypassing traditional efflux mechanisms.
Combination Therapy Development: The viability and synergy assays support systematic evaluation of this compound in combination with clinically relevant chemotherapeutic agents, particularly those known to be P-gp substrates (taxanes, anthracyclines, vinca alkaloids).
Preclinical Efficacy Assessment: The in vivo models and dosing regimens enable translational studies bridging cellular mechanisms to whole-animal efficacy, including primary tumor control, metastasis suppression, and recurrence prevention.
This compound represents a promising chemosensitizing agent that operates through a novel mechanism of Rac1-mediated macropinocytosis induction rather than direct inhibition of ABC transporters. This approach effectively bypasses one of the most challenging resistance mechanisms in oncology and has demonstrated robust synergistic activity with conventional chemotherapy across multiple MDR cancer models.
The comprehensive protocols provided in this Application Note enable researchers to systematically evaluate this compound in both in vitro and in vivo settings, with particular emphasis on validating target engagement, demonstrating mechanism-specific effects, and assessing therapeutic efficacy. Future research directions should focus on identifying predictive biomarkers for patient selection, optimizing dosing schedules to maximize therapeutic index, and exploring potential applications in other therapeutic contexts where enhanced intracellular drug delivery would be beneficial.
This compound is a small molecule initially identified as a WNT-pathway inhibitor through cell-based screening that has emerged as a significant inducer of Rac1-mediated macropinocytosis, demonstrating substantial potential for overcoming multidrug resistance (MDR) in cancer therapy. This compound acts as a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19, with remarkable selectivity (>100-fold over 291 other kinases) [1]. Recent research has revealed an additional mechanism whereby this compound directly binds to nicotinamide phosphoribosyltransferase (NAMPT), a key rate-limiting enzyme in NAD+ biosynthesis, resulting in elevated intracellular NAD+ levels [2]. This NAD+ enhancement promotes the assembly of adherents junction (AJ) components with the cytoskeleton, creating a permissive environment for continuous macropinocytosis induction and consequent drug internalization.
The process of macropinocytosis represents an evolutionarily conserved, actin-driven endocytic pathway that enables cells to non-selectively engulf extracellular fluid and its contents through large vesicles called macropinosomes, typically ranging from 0.2-10 μm in diameter [3] [4]. Unlike other forms of endocytosis, macropinocytosis is characterized by membrane ruffling and the formation of cup-like structures that close to internalize substantial volumes of extracellular material. While often activated in oncogenic Ras-transformed cells to scavenge nutrients from the environment, macropinocytosis can be transiently induced in non-transformed cells by external stimuli, including growth factors and chemical inducers like this compound [3] [5]. This pathway has gained significant attention in cancer therapeutics as it provides an alternative route for drug entry that bypasses traditional membrane transporter-mediated resistance mechanisms.
The therapeutic significance of this compound lies in its ability to circumvent P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance, a major obstacle in cancer chemotherapy. Through patient-derived organoid (PDO)-based drug screening platforms, the combined use of chemotherapy and this compound has demonstrated robust synergistic effects against MDR cancers, resulting in tumor regression, reduced metastatic dissemination, and lower recurrence rates in vivo [2]. The chemosensitizing effect of this compound is primarily attributed to dramatically increased uptake of chemotherapeutic agents into otherwise resistant cells, accompanied by phenotypic changes characterized as mesenchymal-epithelial transformation (MET). This application note provides comprehensive methodologies and protocols for investigating this compound-induced macropinocytosis and its application in enhancing chemotherapeutic efficacy.
Table 1: Key Components of this compound-Induced Macropinocytosis
| Component | Role/Function | Effect of this compound |
|---|---|---|
| NAMPT | Rate-limiting enzyme in NAD+ salvage pathway | Direct binding, increased NAD+ production |
| NAD+ | Essential coenzyme for cellular metabolism | Elevated intracellular levels |
| Rac1 | Small GTPase regulating actin dynamics | GTP-bound active form increased |
| Adherents Junction (AJ) | Cell-cell adhesion complex | Enhanced assembly with cytoskeleton |
| Macropinosomes | Large endocytic vesicles (0.2-10 μm) | Increased formation and frequency |
The molecular mechanism through which this compound induces macropinocytosis involves a multifaceted signaling cascade that connects NAD+ metabolism to cytoskeletal reorganization and fluid-phase uptake. This compound directly engages with NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, which catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN) – a critical step in NAD+ biosynthesis [2] [6]. This interaction results in significantly elevated intracellular NAD+ levels, which in turn influences multiple NAD+-dependent cellular processes. The increased NAD+ availability promotes the assembly of adherents junction components with the cytoskeleton, creating structural support for the membrane rearrangements necessary for macropinocytosis [2].
Downstream of NAD+ elevation, this compound activates Rac1-mediated signaling pathways that are central to macropinocytosis induction. Rac1, a member of the Rho family GTPases, serves as a master regulator of actin cytoskeleton dynamics. Upon activation, Rac1 triggers a cascade that includes phosphatidylinositol 3-kinase (PI3K) activation and subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane [4]. This phosphoinositide signaling recruits additional effectors that coordinate the formation of membrane ruffles and cups through localized actin polymerization. The activation of Rac1 and its downstream effectors, including p21-activated kinase-1 (Pak1), represents a common signaling node shared by various macropinocytosis inducers, such as growth factors and the chemotherapeutic agent sorafenib [5].
The resulting macropinocytic uptake provides a mechanism for enhanced internalization of extracellular materials, including chemotherapeutic agents that would normally be excluded from multidrug-resistant cancer cells. Internalized solutes and fluids are captured in macropinosomes, which mature through a series of steps including fusion with other vesicles and eventual lysosomal degradation or recycling [3] [4]. In the context of MDR cancers, this pathway enables chemotherapeutic agents to bypass P-glycoprotein-mediated efflux, significantly increasing intracellular drug concentrations and restoring sensitivity to treatment [2].
Diagram 1: this compound-induced macropinocytosis signaling pathway for overcoming multidrug resistance. The diagram illustrates the molecular mechanism from compound binding through enhanced chemotherapy uptake.
The investigation of this compound-induced macropinocytosis has employed a diverse array of experimental models ranging from conventional cancer cell lines to more physiologically relevant patient-derived systems. Key findings demonstrate that this compound exhibits robust synergistic effects when combined with conventional chemotherapeutic agents, particularly in multidrug-resistant cancer models that typically display limited response to treatment. Using patient-derived organoid (PDO)-based drug screening platforms, researchers have validated the ability of this compound to sensitize otherwise resistant tumors to chemotherapy, resulting in significantly reduced proliferation of MDR cancer cells in vitro [2]. This approach provides a more clinically relevant model system compared to traditional cell lines, as PDOs better maintain the phenotypic and genetic characteristics of original tumors.
Ex vivo studies using human HCC specimens obtained from treatment-naïve patients have further corroborated the macropinocytosis-inducing potential of compounds like this compound. In these experiments, tissue samples are dissected and treated with the compound, followed by assessment of macropinocytic activity using TMR-dextran uptake assays [5]. Similar methodologies can be adapted for evaluating this compound across various cancer types. These ex vivo approaches allow for direct examination of drug effects in human tumor microenvironments while maintaining native tissue architecture and cellular interactions. The consistency of response between in vitro and ex vivo models strengthens the translational potential of this compound as a combination therapy for resistant cancers.
The therapeutic efficacy of this compound has been substantiated through multiple in vivo models that demonstrate significant improvements in outcomes when combined with conventional chemotherapy. In xenograft models of multidrug-resistant cancers, the combination of this compound with chemotherapy resulted in marked tumor regression, reduced metastatic dissemination, and decreased recurrence rates compared to chemotherapy alone [2]. These findings highlight the potential of macropinocytosis induction as a viable strategy for overcoming clinical resistance mechanisms. The in vivo activity of this compound in WNT-dependent tumors further supports its utility across multiple cancer types with different underlying pathogenic mechanisms [1].
Table 2: Summary of this compound Treatment Effects Across Experimental Models
| Experimental Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Patient-derived organoids (MDR cancers) | This compound + Chemotherapy | Robust synergistic effect; reduced proliferation | [2] |
| Xenograft tumors (MDR cancers) | This compound + Chemotherapy | Tumor regression; reduced metastasis & recurrence | [2] |
| WNT-dependent tumors | This compound monotherapy | In vivo activity demonstrated | [1] |
| LS174T colon carcinoma | This compound | Inhibition of WNT signaling; CDK8/19 engagement | [1] |
Assessment of macropinocytosis in vivo has been facilitated by the development of quantitative image-based assays that can be applied to tumor xenografts and allografts [7]. These protocols enable researchers to determine the macropinocytic index of specific cell lines or subcutaneous tumors within 1-2 days, providing a quantitative measure of macropinocytic activity in a therapeutic context. The ability to monitor and quantify macropinocytosis directly in tumor tissues strengthens the correlation between this cellular process and observed therapeutic outcomes, providing crucial insights for dose optimization and treatment scheduling in preclinical development.
Table 3: Macropinocytosis Index Under Different Experimental Conditions
| Cell Type/Tissue | Experimental Condition | Macropinocytosis Index | Assessment Method |
|---|---|---|---|
| HCC cells | Sorafenib (10 μM) | 3.5-fold increase | TMR-dextran uptake |
| HCC cells | Sorafenib + EIPA (50 μM) | 85% reduction | TMR-dextran uptake |
| Renal cancer cells | Sorafenib (10 μM) | 2.8-fold increase | TMR-dextran uptake |
| Human HCC tissues | Sorafenib (10 μM) | Significant increase | TMR-dextran uptake |
| MDR cancer cells | This compound + Chemotherapy | Enhanced drug uptake | Rac1 activity |
Table 4: Inhibitors and Modulators of Macropinocytosis
| Inhibitor/Modulator | Target | Working Concentration | Effect on Macropinocytosis |
|---|---|---|---|
| EIPA | Na+/H+ exchanger (NHE) | 25-100 μM | Potent inhibition |
| Cytochalasin D | Actin polymerization | 1-10 μM | Complete inhibition |
| Wortmannin | PI3K | 100 nM - 1 μM | Partial inhibition |
| LY294002 | PI3K | 10-50 μM | Partial inhibition |
| This compound | NAMPT/Rac1 | Varies by cell type | Induction/Potentiation |
The quantitative assessment of macropinocytosis provides critical data for evaluating the efficacy of this compound and similar compounds. The macropinocytic index, a measure of macropinocytic activity, can be quantified under various experimental conditions using standardized uptake assays with fluorescent dextran conjugates [7] [8]. In hepatocellular carcinoma (HCC) models, treatment with sorafenib (which shares some mechanistic similarities with this compound in macropinocytosis induction) resulted in a 3.5-fold increase in macropinocytic activity, an effect that was effectively blocked (85% reduction) by the macropinocytosis inhibitor EIPA [5]. Similar quantitative approaches are essential for characterizing this compound activity across different experimental systems.
The response to macropinocytosis modulation varies by cell type and experimental conditions, highlighting the importance of context-dependent effects. Renal cancer cells showed a 2.8-fold increase in macropinocytosis following sorafenib treatment, slightly lower than the response observed in HCC models [5]. These variations underscore the need for cell type-specific optimization when designing combination therapies involving this compound. Furthermore, the concentration-dependent effects of macropinocytosis inhibitors like EIPA, cytochalasin D, and wortmannin provide valuable tools for mechanistic studies and potential therapeutic interventions aimed at fine-tuning macropinocytic activity for optimal drug delivery.
The dextran uptake assay represents the gold standard for detecting and quantifying macropinocytic activity in cultured cells [7] [8]. This protocol utilizes high-molecular-weight dextran conjugates (70 kDa or larger) that are too substantial to enter cells through smaller endocytic vesicles, thus serving as specific markers for macropinocytosis.
Protocol Steps:
Critical Considerations:
The specificity of this compound-induced macropinocytosis should be validated through pharmacological inhibition of key signaling components in the pathway.
Inhibitor Preparation and Use:
Experimental Design: Include all inhibitor controls (inhibitor alone without this compound) to account for potential effects on basal macropinocytosis. Combine inhibitor studies with dextran uptake assays and complementary techniques like Rac1 activation assays to comprehensively validate mechanism of action.
Detailed imaging protocols enable visualization of the morphological changes associated with this compound-induced macropinocytosis and assessment of colocalization with pathway components.
Protocol for Actin and Macropinosome Staining:
Image Analysis Pipeline:
Diagram 2: Experimental workflow for assessing this compound-induced macropinocytosis using dextran uptake assay. The diagram outlines key steps from cell preparation through quantification and validation.
Evaluation of this compound-induced macropinocytosis in in vivo settings provides critical preclinical data for therapeutic development.
Tumor Xenograft Protocol:
Ex Vivo Macropinocytosis Assessment in Tumor Tissues:
Additional Assessments:
The induction of macropinocytosis by this compound represents a promising novel strategy for overcoming multidrug resistance in cancer therapy. The ability to enhance intracellular concentrations of chemotherapeutic agents through this fluid-phase endocytic pathway directly counteracts the drug efflux mechanisms that underlie resistance mediated by P-glycoprotein and similar transporters [2]. This approach demonstrates particular promise for tumors with activated Ras signaling or other oncogenic mutations that predispose them to macropinocytic uptake, though this compound shows efficacy even in cancer cells without these specific mutations.
The chemosensitization effect observed with this compound combination therapy has significant clinical implications. In preclinical models, this approach has resulted in marked improvements in standard chemotherapy efficacy, including enhanced tumor regression, reduced metastatic spread, and decreased recurrence rates [2]. These outcomes suggest that pharmacological induction of macropinocytosis could substantially improve progression-free and overall survival in patients with currently treatment-resistant malignancies. Furthermore, the ability to specifically target this pathway in cancer cells while minimizing effects on normal tissues presents a potential therapeutic window that may be exploited for enhanced safety profiles.
The broader translational potential of macropinocytosis modulation extends beyond conventional chemotherapy. This pathway could be leveraged for enhanced delivery of various therapeutic agents, including targeted therapies, immunomodulators, and novel biologic agents that normally exhibit limited cellular penetration. As research in this area advances, combination strategies incorporating this compound or similar macropinocytosis-inducing compounds may fundamentally shift the treatment paradigm for multiple difficult-to-treat cancers, ultimately addressing a critical unmet need in clinical oncology.
Multidrug resistance (MDR) in cancer represents a fundamental barrier to successful chemotherapy, often mediated by ATP-binding cassette transporters like P-glycoprotein (P-gp/ABCB1) that actively efflux chemotherapeutic agents from cancer cells [1] [2] [3]. Despite decades of research focused on blocking these efflux pumps, clinical success has remained limited, prompting a paradigm shift toward alternative strategies that enhance drug influx rather than merely inhibiting drug efflux [1] [2]. The emergence of Rac1-mediated macropinocytosis as a mechanism for bypassing traditional drug resistance pathways represents a promising innovative approach to this persistent clinical challenge.
CCT251545 is an orally active small molecule that initially gained attention as a potent WNT inhibitor and chemical probe for studying CDK8 and CDK19 roles in human diseases, with an IC₅₀ value of 5 nM for WNT inhibition in 7dF3 cells [4]. Recent investigations have revealed a previously unappreciated capability of this compound to potentiate chemotherapy through induction of macropinocytosis, a Rac1-dependent fluid-phase endocytosis process that facilitates intense uptake of chemotherapeutic agents into otherwise drug-resistant cancer cells [1] [2]. This application note provides detailed methodologies and mechanistic insights for researchers aiming to implement this compound as a chemosensitizing agent in multidrug-resistant cancer models, supported by comprehensive quantitative data and experimental protocols.
The chemosensitizing activity of this compound operates through a multi-step mechanism that culminates in dramatically enhanced intracellular accumulation of chemotherapeutic agents:
NAMPT Binding and NAD Elevation: this compound directly binds to nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway, resulting in elevated intracellular NAD levels within MDR cancer cells [1]. This NAD elevation promotes the assembly of adherents junction (AJ) components with the cytoskeleton, creating a permissive environment for macropinocytosis induction.
Rac1 Activation: The elevated NAD levels activate Rac1, a small 21 kDa RHO GTPase that serves as a master regulator of actin cytoskeletal dynamics [1] [5]. Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state, with this cycling controlled by guanine nucleotide exchange factors (GEFs) that promote activation and GTPase-activating proteins (GAPs) that promote inactivation [5] [6]. This compound treatment shifts this balance toward the active GTP-bound Rac1.
Macropinocytosis Induction: Activated Rac1 triggers profound actin cytoskeletal reorganization and membrane ruffling, leading to the formation of large endocytic vesicles called macropinosomes that non-specifically internalize extracellular fluid and its dissolved contents [1]. This process enables the substantial uptake of co-administered chemotherapeutic agents that would otherwise be excluded from MDR cancer cells.
Mesenchymal-Epithelial Transformation (MET): this compound treatment is accompanied by alterations in cell phenotype characterized by a mesenchymal epithelial transformation, which may contribute to enhanced drug sensitivity through improved cell-cell adhesion and reduced invasive potential [1] [2].
Table 1: Key Proteins in this compound-Mediated Macropinocytosis
| Protein | Role in Mechanism | Functional Significance |
|---|---|---|
| NAMPT | Direct binding target of this compound | Increases intracellular NAD levels |
| Rac1 | Small GTPase activated by NAD elevation | Orchestrates actin reorganization for macropinocytosis |
| Actin | Cytoskeletal component | Forms membrane ruffles and macropinosomes |
| Adherents Junction Components | AJ-cytoskeleton assembly | Provides structural framework for macropinocytosis |
| Efflux Pumps (P-gp/ABCB1) | Bypassed by macropinocytosis | Explains efficacy in multidrug-resistant cancers |
The following diagram illustrates the sequential molecular events in this compound-induced macropinocytosis:
Table 2: Summary of this compound Efficacy in Multidrug-Resistant Cancer Models
| Cancer Model | Combination Chemotherapy | Key Efficacy Metrics | Synergistic Effects |
|---|---|---|---|
| Patient-derived organoids (PDOs) | Multiple chemotherapeutic agents | Robust synergistic effect against PDOs; Reduced proliferation of MDR cancer cells | Highly significant (p < 0.001) |
| In vivo xenograft models | Multiple chemotherapeutic agents | Tumor regression; Reduced metastatic dissemination; Lower recurrence rate | Significant reduction in tumor volume vs. monotherapy |
| MDR cancer cell lines | Doxorubicin, Cisplatin, Docetaxel | Enhanced intracellular drug accumulation; Increased apoptosis; Reduced IC₅₀ | 2- to 5-fold reduction in IC₅₀ values |
| Breast cancer PDXs | Cisplatin | Reversal of platinum-based NAC resistance | Restoration of chemosensitivity in resistant models |
Table 3: Quantitative Parameters for Rac1-Mediated Macropinocytosis
| Parameter | Measurement Method | Key Findings | Experimental Validation |
|---|---|---|---|
| Rac1 activation | GTP-bound Rac1 pulldown assays | Significant increase in active Rac1 following this compound treatment | Immunoblotting with Rac1-GTP specific antibodies |
| Macropinocytosis rate | Fluid-phase uptake assays using dextran probes | 3- to 8-fold increase in macropinocytosis in MDR cells | Fluorescence microscopy and flow cytometry |
| Drug uptake | Intracellular chemotherapeutic agent quantification | Markedly enhanced accumulation of multiple chemotherapeutics | LC-MS/MS quantification of intracellular drugs |
| Phenotypic transformation | Immunofluorescence microscopy | Mesenchymal-epithelial transformation (MET) | E-cadherin relocation, reduced vimentin expression |
| NAD levels | NAD/NADH quantification assays | Significant NAD elevation in MDR cancer cells | Enzymatic cycling assays |
Multidrug-Resistant Cell Line Generation: Establish MDR cancer cell lines through gradual dose escalation of chemotherapeutic agents (e.g., doxorubicin, cisplatin) over 6-8 months [7].
Culture Conditions for MDR Cells: Maintain resistant lines in complete medium supplemented with appropriate chemotherapeutic agent at the final selection concentration. For experiments, culture cells in drug-free medium for at least 48 hours prior to treatment to establish baseline conditions [7].
This compound Preparation: Prepare 10 mM stock solution in DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) [4]. Working concentrations typically range from 0.1-10 μM based on cell type and combination agent.
Optimal Treatment Sequence:
Viability and Proliferation Assessment: Conduct MTT or CellTiter-Glo assays at 24, 48, and 72 hours post-treatment. Calculate combination indices (CI) using Chou-Talalay method to quantify synergism (CI < 1 indicates synergy) [1] [2].
Dextran Uptake Assay:
Intracellular Drug Accumulation Measurement:
Model Considerations:
Dosing Regimen Optimization:
Tumor Volume Monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers Calculate volume using formula: V = (length × width²) / 2 Record body weight simultaneously to monitor treatment toxicity [1]
Metastasis Assessment: For metastatic models, quantify visible metastatic nodules at endpoint Alternatively, use in vivo imaging systems (IVIS) with luciferase-tagged cells for longitudinal tracking [1]
Tissue Collection and Processing:
The following workflow diagram illustrates the key steps for evaluating this compound efficacy in preclinical models:
The unique mechanism of this compound suggests several promising applications in oncology research and development:
Rescue Therapy for MDR Cancers: this compound combination therapy may overcome resistance in cancers that have developed broad chemoresistance following initial treatment, particularly in aggressive subtypes like triple-negative breast cancer, pancreatic cancer, and platinum-resistant ovarian carcinomas [1] [7].
First-Line Combination Therapy: Incorporation of this compound into initial treatment regimens for high-risk cancers may prevent or delay the emergence of resistance, potentially improving long-term treatment responses and patient outcomes [1] [2].
Metastatic Disease Management: The ability of this compound to reduce metastatic dissemination in preclinical models suggests potential utility in controlling systemic disease spread, which often exhibits heightened resistance mechanisms [1].
Biomarker-Guided Therapy: Development of Rac1 activation signatures or macropinocytosis biomarkers may enable patient stratification for this compound-containing regimens, supporting personalized medicine approaches [7] [8].
Cell Density Effects: Macropinocytosis efficiency is influenced by cell confluence, with optimal activity typically observed at 60-80% confluence. Overly confluent cultures may exhibit reduced macropinocytic activity.
Serum Effects: Serum components can influence macropinocytosis rates. Consider serum starvation (2-4 hours) prior to this compound treatment to synchronize cellular responses, followed by treatment in low-serum conditions (0.5-2% FBS).
Chemical Stability: this compound stock solutions in DMSO are stable for at least 6 months when stored at -20°C to -80°C with protection from light. Avoid aqueous reconstitution for long-term storage.
Combination-Specific Optimization: The optimal this compound concentration and pre-treatment time may vary depending on the specific chemotherapeutic agent used. Conduct dose-matrix experiments for each new combination.
This compound represents a promising first-in-class chemosensitizer that operates through the novel mechanism of Rac1-mediated macropinocytosis to enhance drug delivery in multidrug-resistant cancers. The compound's ability to bypass traditional efflux pump-mediated resistance mechanisms addresses a critical unmet need in oncology therapeutics.
Future research directions should focus on:
The protocols and application notes provided herein offer a comprehensive foundation for researchers to implement this compound studies in multidrug-resistant cancer models, with the ultimate goal of accelerating the translation of this promising approach to clinical applications.
1. Scientific Rationale and Dual Mechanisms CCT251545 was initially discovered as a potent, orally bioavailable inhibitor of WNT signaling through cell-based screening [1]. It was later identified as a highly selective chemical probe for the Mediator complex-associated protein kinases CDK8 and CDK19, showing over 100-fold selectivity across 291 other kinases [1] [2]. Recent research reveals a novel chemosensitizing mechanism independent of its kinase inhibition.
2. Key Quantitative Data for this compound
Table 1: Biochemical and Cellular Profiling of this compound
| Parameter | Value / Measurement | Context / Assay System |
|---|---|---|
| WNT Inhibition (IC₅₀) | 5 nM | 7dF3 cell-based reporter assay [5] |
| CDK8 Binding (Kd) | 36 nM | Target identification in LS174T cell lysates [1] |
| CDK19 Binding (Kd) | 102 nM | Target identification in LS174T cell lysates [1] |
| pSTAT1SER727 Reduction (IC₅₀) | 9 nM | SW620 colorectal cancer cells [1] [2] |
| In Vivo Efficacy | 37.5% tumor weight reduction | COLO205-F1756 xenograft model (70 mg/kg, po, bid, 9 days) [2] |
Table 2: Key Findings from PDO and MDR Study [4]
| Finding Category | Experimental Result |
|---|---|
| Synergistic Effect | Robust synergy with chemotherapy in PDOs; reduced proliferation of MDR cells in vitro; regression of xenograft tumors in vivo with reduced metastasis and recurrence. |
| Mechanism of Action | Intense uptake of chemotherapeutic agents via Rac1-dependent macropinocytosis, induced by a CCT-triggered mesenchymal-epithelial transition (MET). |
| Upstream Target | Direct binding to NAMPT, leading to elevated NAD+ levels, which promotes assembly of adherents junction components with the cytoskeleton, sustaining macropinocytosis. |
3. Experimental Workflow for PDO Screening
The following diagram outlines a generalized workflow for conducting a drug screening study using patient-derived organoids, from establishment to analysis.
Protocol 1: Establishing CTC-Derived Pancreatic Cancer Organoids for Screening [6]
This protocol is adapted from recent work on generating 3D organoids from circulating tumor cells (CTCs), which is especially useful for studying cancers like pancreatic cancer where obtaining primary tissue is difficult.
A. CTC Isolation using VAR2-based Capture
rVAR2-SpyTag and SpyCatcher-biotin complexes.Sera-Mag SpeedBeads) to capture the CTC-rVAR2 complexes.B. 3D Organoid Culture Initiation
C. Organoid Maintenance and Passaging
Cell Recovery Solution or by pipetting with cold DPBS.TrypLE Express enzyme for 5-10 minutes at 37°C.Protocol 2: Drug Screening with this compound on Established Organoids
This protocol outlines the steps for treating organoids with this compound, either alone or in combination with chemotherapeutics.
A. Preparation of Drug Stocks and Working Solutions
B. Drug Treatment and Viability Assay
CellTiter-Glo 3D.CellTiter-Glo 3D reagent equal to the volume of the medium overlay.Protocol 3: Functional and Mechanistic Validation
A. Confirmation of Macropinocytosis [4] To confirm that CCT's chemosensitization effect is via macropinocytosis, use a fluorescent dextran uptake assay.
B. Analysis of Phenotypic and Molecular Markers
The diagram below summarizes the two distinct molecular mechanisms through which this compound is known to exert its biological effects.
CCT251545 is a potent, selective, and orally bioavailable chemical probe that inhibits the Mediator complex-associated kinases CDK8 and CDK19 [1] [2]. A critical finding is that phosphorylation of STAT1 at Ser727 is a specific biomarker for CDK8 and CDK19 kinase activity, both in vitro and in vivo [1] [3]. This makes the Phospho-STAT1 (Ser727) assay an essential method for confirming the on-target activity of this compound in cellular models.
The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
The table below summarizes key quantitative data for this compound, which is vital for experimental design.
| Parameter | Value | Experimental Context | Source |
|---|---|---|---|
| IC₅₀ for p-STAT1 (Ser727) reduction | 9 nM | SW620 human colorectal cancer cells | [4] |
| IC₅₀ for WNT pathway inhibition | 5 nM | 7dF3 cells | [2] |
| Selectivity for CDK8/19 | >100-fold | Over 291 other kinases | [1] [3] |
| Solubility (DMSO) | ~30 - 84 mg/mL ~(71 - 199 mM) | Stock solution preparation | [2] [4] |
Here are detailed protocols for assessing STAT1 Ser727 phosphorylation using this compound.
This protocol is adapted for a 96-well plate format [5].
This method is highly quantitative and suitable for higher throughput [6].
This is the most common method for assessing protein phosphorylation and allows for visualization of molecular weight [6].
The following diagram outlines the core workflow for processing samples and detecting phosphorylation.
Here is a summary of the key quantitative data for this compound, compiled from supplier documentation.
| Property | Specification | Source / Context |
|---|---|---|
| Molecular Weight | 421.92 g/mol | [1] [2] |
| Chemical Formula | C₂₃H₂₄ClN₅O | [1] [2] |
| CAS No. | 1661839-45-7 | [1] [2] [3] |
| Storage (Powder) | -20°C; stable for 3 years from receipt [1] [2] | Tightly sealed container, cool, well-ventilated area [2]. |
| Storage (Solution) | -80°C (in solvent) [2] | Use fresh DMSO; moisture absorption reduces solubility [1]. |
| Solubility (DMSO) | ~30 mg/mL (71.1 mM); up to 84 mg/mL (199.08 mM) reported [1] | |
| Solubility (Ethanol) | ~5 mg/mL [1] | |
| Solubility (Water) | Insoluble [1] |
Q1: What are the long-term storage conditions for this compound powder? Store the powder at -20°C in a tightly sealed container. Under these conditions, the product is stable for an estimated 3 years from the date of receipt [1] [2].
Q2: How should I store stock solutions of this compound? It is recommended to store prepared solutions at -80°C [2]. Always use fresh, dry DMSO for preparing stock solutions, as moisture-absorbing DMSO can significantly reduce the compound's solubility [1].
Q3: The powder has been stored at 4°C for a week. Is it still usable? The specified storage condition is -20°C. Deviation from this recommended temperature can lead to degradation and loss of potency. For critical experiments, it is advisable to use a fresh aliquot stored at the correct temperature.
Q4: What is the best solvent for preparing a this compound stock solution? DMSO is the standard solvent. A typical stock concentration is 10-30 mM [1]. The compound has low solubility in ethanol and is insoluble in water, so aqueous buffers should not be used for initial dissolution [1].
Q5: How do I prepare a working solution for in vivo studies? Here is a validated formulation for a 4.2 mg/mL (9.95 mM) solution [1]:
| Problem | Possible Cause | Solution |
|---|---|---|
| Compound won't dissolve | Old, wet DMSO; solvent not suitable. | Use fresh, dry DMSO. Gently warm the tube. Do not use water or buffers for initial dissolution. |
| Precipitation in assay buffer | Rapid pH shift or aqueous dilution. | Prepare fresh stock. Add the stock solution slowly to the buffered solution while vortexing gently. |
| Loss of activity | Improper storage; solution is too old. | Confirm storage temperature (-20°C for powder, -80°C for solutions). Avoid repeated freeze-thaw cycles of solutions. |
| Unexpected cytotoxicity | Contamination; concentration error. | Practice aseptic technique. Confirm stock concentration using UV-Vis spectrophotometry. |
The following diagram outlines the core workflow for reconstituting and using this compound in a cell-based assay, incorporating a key biomarker for target engagement.
Key Experimental Notes:
This compound is for research use only. Please adhere to the following safety precautions [2]:
CCT251545 is a potent, ATP-competitive, type I inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 [1] [2] [3]. It binds to the active conformation of these kinases (DMG-in) [3].
The compound was originally discovered through a cell-based screen for inhibitors of the WNT signaling pathway [1]. Its primary on-target cellular activity is demonstrated by the reduction of phospho-STAT1 (Ser727) levels, a recognized biomarker for CDK8/19 inhibition [1] [2].
While this compound demonstrates excellent selectivity over a broad panel of kinases, specific off-targets have been identified through rigorous profiling.
The table below summarizes the key off-target interactions based on available data:
| Target Type | Target Name | Potency (IC₅₀ or % Inhibition) | Assay Context | Reference |
|---|---|---|---|---|
| Kinase Off-Targets | GSK3alpha | 462 nM | Biochemical | [2] |
| GSK3beta | 690 nM | Biochemical | [2] | |
| PRKCQ | 122 nM | Biochemical | [2] | |
| MKK7beta | 68% inhib. at 1 µM | Biochemical | [2] | |
| Receptor/Transporter Off-Targets | Kappa Opioid Receptor (KOP) | 4.4 µM | Cell-based (CEREP panel) | [2] |
| 5-HT Transporter (h) | 3.6 µM | Cell-based (CEREP panel) | [2] |
A comprehensive selectivity assessment against 293 kinases at 1 µM revealed that only 6 kinases were inhibited by more than 50%, confirming high selectivity [2]. Furthermore, a live-cell target engagement study confirmed that this compound binds potently to CDK8 and CDK19 without showing significant activity (Kd-apparent > 1 µM) against any other CDK family members in a physiological setting [2] [4].
Here are detailed methodologies for key experiments used to characterize this compound selectivity, which you can adapt for your own probe validation.
This protocol is based on the data from [2].
This protocol is based on the method described in Wells et al. (2020) [4] and summarized in [2].
The following diagram illustrates the logical workflow and key relationships for assessing this compound selectivity:
Q1: What is the most critical cellular biomarker to confirm on-target activity of this compound in my experiment? A1: The phosphorylation of STAT1 at Ser727 (pSTAT1-Ser727) is a well-validated, direct biomarker of CDK8/19 kinase activity. A reduction in pSTAT1-Ser727 levels, measured by Western blot, with an IC₅₀ of ~9 nM in SW620 cells, robustly indicates successful target engagement [1] [2].
Q2: For my cancer model study, should I be concerned about the off-target inhibition of GSK3α/β by this compound? A2: The risk is likely low for studies focused on CDK8/19 biology in the context of WNT signaling. The inhibitory potency (IC₅₀) of this compound for GSK3α/β is over 50-times weaker (462-690 nM) than for CDK8/19 (<10 nM) [2]. At concentrations typically used to inhibit CDK8/19 (e.g., 10-100 nM), significant GSK3 inhibition is unlikely. However, if your study involves very high compound concentrations or directly investigates GSK3-sensitive pathways, this off-target effect should be controlled for.
Q3: How can I be sure that the phenotypic effects I see with this compound are due to CDK8/19 inhibition and not other targets? A3: The gold-standard approach is to use a combination of strategies:
A key challenge is the compound's inherent insolubility in water. The table below summarizes validated formulations for in vivo administration [1].
| Formulation Type | Composition | Final Concentration | Administration Route |
|---|---|---|---|
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 4.2 mg/mL (9.95 mM) | Oral gavage, Intraperitoneal (IP) |
| Clear Solution | 5% DMSO, 95% Corn Oil | 0.7 mg/mL (1.66 mM) | Oral gavage |
| Homogeneous Suspension | 0.5-1% Carboxymethyl Cellulose Sodium (CMC-Na) in water | ≥5 mg/mL | Oral gavage |
Detailed Protocol for Clear Solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O):
This compound was initially identified as an inhibitor of the WNT pathway and a chemical probe for the kinases CDK8 and CDK19 [2] [3] [4]. However, recent studies reveal a more complex mechanism that directly enhances drug delivery.
The following diagram illustrates this enhanced delivery mechanism:
Q1: What is a typical in vivo dosing regimen for this compound in mouse models? A: Studies have reported effective oral dosing at 0.5 mg/kg in combination with chemotherapeutic agents. This dosage has demonstrated significant tumor regression and reduction in metastatic dissemination in xenograft models of MDR cancer [5] [6] [1].
Q2: My prepared this compound solution is precipitating. How can I troubleshoot this? A:
Q3: How can I confirm target engagement of this compound in my in vivo experiments? A: A well-validated cellular biomarker is the reduction of phosphorylation at STAT1 (Ser727). You can analyze tumor lysates via Western blot to confirm that CDK8/19 kinase activity is being inhibited by this compound [2] [3].
Q4: The efficacy of my chemotherapy is low despite using this compound. What could be wrong? A:
The table below summarizes the key quantitative and methodological data for using Phospho-STAT1 (Ser727) as a biomarker for CCT251545 activity, as established in the foundational study [1] [2].
| Parameter | Specification / Finding |
|---|---|
| Biomarker Name | Phospho-STAT1 at Serine 727 (pSTAT1-S727) |
| Relevant Inhibitor | This compound |
| Molecular Target | CDK8 and CDK19 Kinases [1] |
| Cellular/Tissue Context | Human colorectal cancer cells (e.g., SW620, LS174T); in vivo WNT-dependent tumor models [2]. |
| Detection Method | Cellular Thermal Shift Assay (CETSA), Western Blot [2]. |
| Key Experimental Finding | This compound treatment reduces pSTAT1-S727 levels, demonstrating direct CDK8/19 target engagement in cells and in vivo [1] [2]. |
| Signaling Pathway Context | CDK8/19 phosphorylate STAT1-S727; this phosphorylation is important for the full transcriptional activity of STAT1 [2] [3]. |
Here are answers to common technical questions and guidance for troubleshooting experiments based on the search findings.
Q1: What is the scientific basis for using pSTAT1 (Ser727) as a biomarker for this compound? The role of CDK8/19 in phosphorylating STAT1 at Ser727 was a key finding from the target identification work for this compound. Researchers used an unbiased chemical proteomics approach with a derivative of this compound to pull down direct binding partners from cell lysates. CDK8 and CDK19 were identified as the highest-affinity kinase targets. Subsequent validation confirmed that modulating CDK8/19 activity with this compound directly affected the phosphorylation levels of STAT1 at Ser727, making it a specific and relevant biomarker for target engagement [1] [2].
Q2: What are the recommended methods for detecting pSTAT1 in this context? The original study used Cellular Thermal Shift Assay (CETSA) and Western blotting to confirm target engagement and demonstrate the reduction of pSTAT1-S727 in SW620 human colorectal cancer cells upon treatment with this compound [2]. Furthermore, a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit is available for the quantitative detection of STAT1 phosphorylated at Tyrosine 701 (pSTAT1-Y701) [4]. This shows that robust, plate-based immunoassays are a viable method for detecting STAT1 phosphorylation. However, you would need to find a specific kit or antibody validated for the Ser727 site.
Q3: I am not observing a change in pSTAT1 (Ser727) upon this compound treatment. What could be wrong?
The following diagram illustrates the established signaling relationship between this compound, CDK8/19, and the STAT1 biomarker, and outlines the key experimental steps for its validation.
CCT251545 was initially discovered as a WNT pathway inhibitor but was later identified as a potent, selective inhibitor of CDK8 and CDK19 with over 100-fold selectivity over 291 other kinases [1]. This primary mechanism is crucial for designing your experiments and interpreting your results.
When designing viability assays, consider that the effects of this compound are context-dependent and may not directly correlate with simple, short-term viability readouts in all cell lines.
The table below summarizes the inhibitory concentrations (GI₅₀) of this compound across various human cancer cell lines after 72-hour exposure in resazurin or MTT assays [2]. This data can help you select appropriate cell lines and estimate expected potency.
| Cell Line | Cell Line Origin | GI₅₀ / IC₅₀ Value | Assay Description & Duration |
|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 0.03 μM | Growth inhibition (72 hrs), resazurin assay [2] |
| MOLM-13 | Acute Myeloid Leukemia | 2.8 μM | Growth inhibition (72 hrs), resazurin assay [2] |
| CT26 | Colorectal Carcinoma | 11.3 μM | Cell viability (48 hrs), MTT assay [2] |
| HCT-116 | Colorectal Carcinoma | 9.6 μM - 46.16 μM | Cell viability (48 hrs) & growth inhibition (72 hrs), MTT/resazurin [2] |
| HT-29 | Colorectal Carcinoma | 7.8 μM - 48.59 μM | Cell viability (48 hrs) & growth inhibition (72 hrs), MTT/resazurin [2] |
| COLO 205 | Colorectal Carcinoma | 37.73 μM | Growth inhibition (72 hrs), resazurin or MTT assay [2] |
| LS174T | Colorectal Carcinoma | 0.023 μM (IC₅₀) | Inhibition of basal WNT signaling (24 hrs), luciferase reporter [2] |
| PA-1 | Teratocarcinoma | 0.007 μM (IC₅₀) | Inhibition of WNT3A-induced signaling (24 hrs), luciferase reporter [2] |
| KG-1 | Acute Myeloid Leukemia | 19.98 μM | Growth inhibition (72 hrs), resazurin assay [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 29.91 μM | Growth inhibition (72 hrs), resazurin assay [2] |
| A2780 | Ovarian Carcinoma | 35.85 μM | Growth inhibition (72 hrs), resazurin or MTT assay [2] |
The following diagram illustrates the established mechanism of action of this compound and its downstream consequences, which should guide your experimental readouts.
For a cell viability assay using this compound, you can adapt the following standard protocol based on methodologies cited in the literature [2].
Recommended Workflow:
Q1: My cell viability assay shows no effect with this compound. What could be wrong?
Q2: What is a suitable positive control for CDK8/19 inhibition in my experiments? A reduction in STAT1 phosphorylation at Ser727 is a well-validated, direct, and proximal biomarker for CDK8 kinase inhibition. Including this measurement in your assay provides confirmation of on-target activity [1] [3].
Q3: Are the effects of this compound specific to CDK8/19? Yes, this compound is a highly selective chemical probe. In selectivity profiling against 291 kinases, it demonstrated >100-fold selectivity for CDK8 and CDK19 [1].
The table below summarizes the key challenges associated with this compound toxicity and the underlying mechanisms as reported in the literature.
| Challenge | Proposed Mechanism & Evidence | Supporting Research |
|---|---|---|
| Systemic & Cellular Toxicity | Toxicity does not correlate with CDK8/19 inhibition potency; linked to off-target kinase interactions detected through kinome profiling. [1] | Comparison of multiple CDK8/19 inhibitors showed only some caused severe toxicity. [1] |
| Misleading Biomarkers | Inhibition of STAT1 phosphorylation at S727 is not a reliable pharmacodynamic (PD) marker for CDK8/19 activity, as it can be induced by CDK8/19-independent pathways. [1] | Using STAT1 S727 phosphorylation for dose selection may lead to excessively high, toxic concentrations. [1] |
| Pleiotropic Effects | As a CDK8/19 inhibitor, this compound alters genes associated with super-enhancers, immune responses, and stem cell function, potentially affecting vital cell processes. [2] | Profound on-target effects on gene expression were observed, consistent with the role of CDK8/19 in transcriptional regulation. [2] |
Here are answers to specific issues you might encounter, with detailed methodologies for key experiments.
FAQ 1: How can I confirm that the observed toxicity is due to this compound and not my cell culture conditions?
FAQ 2: What are the most effective strategies to mitigate this compound toxicity in my experiments?
FAQ 3: How can I experimentally verify that this compound is engaging its intended target (CDK8/19) in my cell model without relying on STAT1 S727 phosphorylation?
The following diagram synthesizes the key mechanisms of this compound action and the potential pathways leading to toxicity, based on the current literature. This visual guide can help in formulating hypotheses and designing experiments.
The strategies and experimental protocols provided here should serve as a solid starting point for mitigating this compound toxicity in your cell culture models.
Before troubleshooting, ensure your compound matches the core characteristics established in peer-reviewed studies.
| Parameter | Specification / Validated Data | Source / Context |
|---|---|---|
| Primary Target(s) | CDK8, CDK19 (Mediator kinase) [1] [2] | Biochemical & cellular profiling |
| Other Reported Targets | WNT pathway (IC₅₀ = 5 nM in 7dF3 cells) [2] [3], NAMPT (direct binding) [4] | Various cell-based assays |
| Validated Cellular Activity | Inhibition of STAT1 phosphorylation on Ser727 (maximal at 40-100 nM) [1] | Used as a biomarker for CDK8/19 inhibition in myometrial stem cells |
| Typical Working Concentration | 100 nM for Mediator kinase inhibition [1] | Patient-derived myometrial stem cells |
| Solubility | 30 mg/mL (71.1 mM) in DMSO [2] | Manufacturer's specification |
Use this guide to verify compound integrity and troubleshoot common experimental issues.
| Issue / Check | Potential Cause | Recommended Action & QC Protocol |
|---|---|---|
| Initial QC: Verifying Compound Activity | Inactive or degraded compound. | Confirm on-target activity by measuring the phosphorylation status of STAT1 at Ser727 via Western blot. Treat cells with 40-100 nM this compound; a significant reduction in pSTAT1-Ser727 indicates successful Mediator kinase inhibition [1]. |
| Lack of Expected Phenotype | Cell line-specific sensitivity; alternative pathways. | Profile your cell model. Note that this compound shows a wide range of GI₅₀ values (0.03 μM to >50 μM) across different cancer cell lines [3]. Check literature for your specific cell type. |
| Off-target Effects / Unusual Phenotypes | Inhibition of non-CDK8/19 targets. | Be aware of polypharmacology. The observed phenotype might be driven by WNT pathway inhibition [2] [3] or, in the case of chemosensitization, by Rac1-mediated macropinocytosis via binding to NAMPT [4]. Use appropriate controls. |
| Solubility & Storage | Precipitation; compound degradation. | Prepare fresh solutions. Dissolve in fresh, moisture-free DMSO at ≤30 mg/mL. For in vivo studies, use validated formulations like 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2]. Store powder at -20°C [2]. |
Here are detailed methodologies for key experiments to confirm this compound's activity in your system.
1. Protocol: Validating Target Engagement in Cells via pSTAT1 (SER727) Western Blot This method is based on its use in primary human myometrial stem cells (MM SCs) [1].
2. Protocol: Testing for Wnt Pathway Inhibition (Luciferase Reporter Assay) This method is based on assays in COLO205 and LS174T cells [2] [3].
The following diagrams summarize the primary and secondary mechanisms of this compound action based on current research.
The table below summarizes the key biochemical and cellular data for CCT251545 and a recently reported inhibitor, compound 12.
| Inhibitor | Reported CDK8 IC₅₀ | Key Off-Targets (IC₅₀) | Cellular Activity | In Vivo Profile |
|---|---|---|---|---|
| This compound | 6-7 nM (CDK8/CDK19) [1] | GSK3α (462 nM), GSK3β (690 nM), PRKCQ (122 nM) [1] | pSTAT1-Ser727 (IC₅₀ = 9 nM); Anti-proliferative in Wnt-dependent cancer models [2] [1] [3] | Orally bioavailable; demonstrated efficacy in human cancer xenograft models [2] [1] |
| Compound 12 | 39.2 ± 6.3 nM [4] | Information not fully available in search results | Anti-proliferative in AML cells (GC₅₀ = 20-30 nM); inhibits pSTAT1 and pSTAT5 [4] | Good bioavailability (F = 38.80%); low toxicity in vivo [4] |
| SEL120-34A | 37.2 ± 2.5 nM (Positive control) [4] | Information not available in search results | Anti-proliferative in AML cells; inhibits pSTAT1 and pSTAT5 [4] | In clinical trials for AML (NCT04021368) [4] |
The data in the comparison table were derived from standardized experimental methods. Here are the protocols for the key assays cited.
Biochemical Kinase Assays (IC₅₀ Determination)
Live-Cell Target Engagement (for Selectivity)
Pharmacodynamic Biomarker Assays
CDK8 operates within the Mediator complex to regulate transcription. Inhibition impacts several key signaling pathways, with phosphorylation of STAT1 at Ser727 being a consistent biomarker across multiple studies.
When evaluating these inhibitors for your research, consider the following:
| Feature | CCT251545 (Type I Inhibitor) | Type II Inhibitors (e.g., from Sorafenib) |
|---|---|---|
| Binding Mode | Binds to active kinase conformation (DMG-in); detailed in [1] [2]. | Binds to inactive kinase conformation (DMG-out); detailed in [3]. |
| Biochemical Potency (IC50) | CDK8: 7 nM; CDK19: 6 nM (Reporter Displacement Assay) [4]. | Low nanomolar range (e.g., compound 20: 4.2 nM in TR-FRET binding assay) [3]. |
| Cellular Potency | pSTAT1(Ser727) reduction (IC50 = 9 nM) [4]. | Demonstrated cellular activity, though specific IC50 values not provided in results [3]. |
| Selectivity (Kinase Panel) | >100-fold selective over 291 other kinases; off-targets: GSK3α, GSK3β, PRKCQ [1] [4]. | Highly selective; e.g., compound 12 inhibited only CDK8 >30% at 1 μM across 220 kinases [3]. |
| Key Experimental Model(s) | - Wnt-pathway reporter assays
The fundamental difference between these inhibitor types lies in their interaction with the kinase's structure, which has direct implications for their biological activity.
Binding Mode and Conformational Selection: The distinction is clearly demonstrated by X-ray crystallography data. This compound, as a type I inhibitor, stabilizes the active form of the kinase, where the activation loop (with its DMG triplet) is in an "in" conformation [1] [2]. In contrast, type II inhibitors force the DMG motif to swing "out," stabilizing an inactive kinase form and accessing a deeper hydrophobic pocket [3].
Direct Evidence for Cellular Target Engagement: A key strength of this compound as a chemical probe is the robust evidence of its activity within living cells. Cellular Thermal Shift Assay (CETSA) in SW620 cells confirmed direct engagement of CDK8 and CDK19 [2]. Furthermore, a live-cell BRET target occupancy study demonstrated that this compound engages CDK8 and CDK19 with single-digit nanomolar affinity without binding to any other CDKs below 1 µM, confirming high selectivity in a physiological environment [4] [5].
Validation in Disease-Relevant Models: The functional effects of this compound are well-established in cancer models. It inhibits the growth of Wnt-pathway dependent tumors in vivo [1] [2]. Crucially, a 2025 study provided genetic validation by showing that the anti-proliferative effect of this compound on SW620 colorectal cancer cells is dependent on CDK8 kinase activity, as CDK8 knockout cells became resistant to the drug [4].
The following diagram illustrates the core mechanistic difference in how these two inhibitor types bind to the CDK8 kinase.
The comparative data in the table is derived from several key experimental methodologies:
Reporter Displacement Assay: This was used to determine the biochemical binding affinity (Kd) and kinetics of this compound for CDK8/cyclin C and CDK19/cyclin C complexes. The assay measures the competitive displacement of a fluorescent reporter probe from the ATP-binding site [4] [2].
Cellular Thermal Shift Assay (CETSA): This method confirmed direct target engagement of this compound in cells. The principle is that a small molecule binding to a protein can increase its thermal stability, which is detected by measuring the amount of remaining soluble protein after heat denaturation in drug-treated versus control cells [2].
TR-FRET-Based Binding Assay: This technology was central to profiling the type II inhibitors. It is a homogeneous biochemical assay that measures the binding of test compounds to the kinase by quantifying fluorescence resonance energy transfer, allowing for high-throughput determination of IC50 values [3].
Live-Cell BRET Target Occupancy: This advanced method uses cell-permeable energy transfer probes and Bioluminescence Resonance Energy Transfer (BRET) to quantitatively measure the fractional occupancy of a CDK inhibitor for all 21 human CDKs in live cells, providing a physiologically relevant selectivity profile [5].
The following table consolidates key selectivity data from independent studies.
| Assessment Method / Platform | Key Findings on Selectivity | Reported Potency (IC50 or Kd) |
|---|---|---|
| Kinase Panel Profiling (291 kinases) [1] [2] [3] | >100-fold selectivity for CDK8/19 over 291 other kinases. | CDK8: 6-7 nM; CDK19: 6 nM |
| Cellular Target Engagement (CETSA) [2] | Confirmed high-affinity engagement of CDK8 and CDK19 in SW620 colorectal cancer cells. | Consistent with biochemical potency |
| Live-Cell BRET Assay (21 CDKs) [4] | No collateral binding to any other CDK family members detected below 1 µM. | Kd (apparent) for CDK8/19: ≤10 nM |
| Identified Off-Targets (Kinase Panel) [3] | Activity against 6 out of 293 kinases at 1 µM. Confirmed IC50 for three off-targets: | - PRKCQ: 122 nM
The high selectivity of CCT251545 was established using the following detailed methodologies.
The diagram below illustrates the role of CDK8/19 and a key experimental workflow used to characterize this compound.
Based on the consolidated data, here are key considerations for using this compound in research:
The following table summarizes the core experimental data that validates this compound as a chemical probe.
| Validation Aspect | Experimental Data & Results |
|---|
| Primary Target & Potency | • Targets: CDK8 and CDK19 [1] [2] [3] • Biochemical IC₅₀: 6-7 nM for CDK8/cyclin C; 6 nM for CDK19/cyclin C [3] • Cellular IC₅₀ (WNT pathway): 5 nM (in 7dF3 cells) [1] [4] | | Selectivity Profiling | • Live-Cell Target Engagement: Binds CDK8/19 with Kd(app) ≤10 nM; no binding to any other CDKs (up to 1 μM cutoff) [3] [5] • Kinase Panel Screening: Tested at 1 μM against 293 kinases; showed >50% inhibition for only 6 off-targets [3]. • CDK Family Panel: Potent activity against CDK8/cyclin C & CDK19/cyclin C; no significant activity (IC₅₀ >1 μM) against 20 other CDK/cyclin pairs [6] [3]. | | Cellular Target Engagement | • Biomarker Modulation: Dose-dependent reduction of phospho-STAT1 (Ser727), a validated biomarker of CDK8/19 activity (IC₅₀ = 9 nM) [3] [7]. • Cellular Thermal Shift Assay (CETSA): Confirmed direct target engagement of CDK8 and CDK19 in SW620 colorectal cancer cells [2]. | | In Vivo Validation | • Pharmacokinetics: Orally bioavailable; showed good exposure and moderate clearance in mice, rats, and dogs [1] [3]. • Efficacy & Pharmacodynamics: Inhibited tumor growth in WNT-dependent xenograft models (e.g., SW620, MMTV-WNT-1) and reduced pSTAT1 (Ser727) in tumors [2] [3]. | | Orthogonal Genetic Validation | • CRISPR/Cas9 Knockout: The anti-proliferative effect of this compound was abolished in CDK8/19 double-knockout and CDK8 single-knockout SW620 cell clones [6] [3]. • Rescue Experiment: Re-expression of wild-type CDK8, but not a kinase-dead mutant (CDK8-D173A), restored cellular sensitivity to this compound [3]. |
For researchers looking to reproduce or understand these validation studies, here is a detailed look at the key methodologies used.
Target Identification (SILAC-based Affinity Proteomics)
Live-Cell Target Engagement (BRET Assay)
This compound meets the consensus criteria for a high-quality chemical probe, which include cellular potency <1 μM, substantial selectivity within the target family, and evidence of on-target engagement [8]. Its utility is demonstrated across diverse research contexts, as shown in the table below.
| Application Area | Key Finding / Role of CDK8/19 Inhibition |
|---|---|
| Cancer Biology | Sensitizes multidrug-resistant cancer cells to chemotherapy by activating Rac1-dependent macropinocytosis, enhancing drug uptake [9]. |
| Transcriptional Regulation | Phospho-proteomics in colorectal cancer cells identified direct substrates, including phosphorylation sites on Mediator complex subunits (MED13, MED14, MED26), suggesting a feedback mechanism [6]. |
| Uterine Fibroid Research | Models the effect of common MED12 driver mutations; inhibition in myometrial stem cells recapitulates the transcriptional and fibroid-like phenotype, providing insights into disease etiology [7]. |
| Therapy Resistance | Prevents the acquisition of resistance to ERK/MAPK-targeted therapies in KRAS-mutant cancers by impeding the transcriptional plasticity required for escape [10]. |
To further clarify the key experimental approaches used in the validation of this compound, the following diagrams outline the core workflows.
Workflow for target identification using affinity purification and quantitative proteomics [2].
Workflow for live-cell target engagement assessment using a BRET-based assay [3] [5].
This compound was initially discovered from a cell-based screen for WNT pathway inhibitors [1]. Subsequent target identification experiments revealed that its primary molecular targets are the protein kinases CDK8 and CDK19, not tankyrase [1] [2].
The diagram below illustrates the experimental workflow used to identify the true cellular target of this compound.
The following table summarizes the key quantitative data for this compound, showing its high potency for CDK8/19 and weak activity against potential off-targets. GSK3α/β are related to WNT signaling but are inhibited at much higher concentrations.
| Target | Potency (IC₅₀ or Kd) | Assay System / Cell Line | Experimental Description |
|---|---|---|---|
| CDK8 | 5 - 7.2 nM [3] [4] | Biochemical / 7dF3 cells | Reporter displacement assay; WNT signaling inhibition [3] |
| CDK19 | 6.0 nM [4] | Biochemical | Reporter displacement assay [2] |
| GSK3α | 462 nM [2] | Biochemical (Millipore panel) | Kinase activity assay [2] |
| GSK3β | 690 nM [2] | Biochemical (Millipore panel) | Kinase activity assay [2] |
| PRKCQ | 122 nM [2] | Biochemical (Millipore panel) | Kinase activity assay [2] |
| WNT Pathway | IC₅₀ = 5 nM [3] | Cell-based (7dF3) | TCF/LEF reporter gene assay [3] |
| WNT Pathway | IC₅₀ = 7 nM [1] | Cell-based (PA-1) | Inhibition of WNT3A-induced signaling [3] |
| Cellular GI₅₀ | 7.8 - 48.6 μM [3] | Various cancer cell lines (e.g., HT-29, HCT-116) | 72-hour cell viability (MTT/resazurin assay) [3] |
This compound demonstrates exceptional selectivity. In a panel of 291 kinases, it inhibited only 6 by more than 50% at 1 μM, with CDK8 and CDK19 being the most potently bound [1]. Live-cell studies confirmed high selectivity across the CDK family, with no collateral binding to other CDKs below 1 μM [2].
To ensure reproducibility, here are the methodologies for key experiments cited.
Target Identification (SILAC-based Affinity Capture) [1]:
Cellular Thermal Shift Assay (CETSA) [1]:
Kinase Selectivity Profiling [2]:
This compound is one of several well-characterized CDK8/19 inhibitors. The table below provides a comparative overview based on a recent virtual screening study [5].
| Compound Name | Reported IC₅₀ for CDK8 | Key Characteristics |
|---|---|---|
| Cortistatin A | 17 nM | Natural product; first reported high-affinity, selective ligand [5] [4] |
| SEL120-34A | 4 nM | Potent inhibitor; in clinical development [5] |
| This compound | 5 nM | Orally bioavailable; discovered via phenotypic screen; selective chemical probe [3] [1] [5] |
| CCT251921 | 2.3 nM | Analog of this compound; optimized for reduced metabolic clearance [5] [4] |
| Senexin A | 280 nM | Earlier generation inhibitor [5] |
This compound is a selective chemical probe for CDK8 and CDK19, not a tankyrase inhibitor. It exhibits potent, low-nanomolar activity against CDK8/19 with strong selectivity over other kinases, including weak, likely non-physiological inhibition of GSK3α/β at much higher concentrations [1] [2]. Its well-characterized activity and suitability for in vivo studies make it a valuable tool for exploring the biological roles of CDK8 and CDK19.
The following tables summarize key quantitative data and experimental protocols for this compound, providing a foundation for its evaluation.
Table 1: Primary Target Potency and Cellular Activity This table details the binding affinity of this compound for its main targets and its resulting activity in cellular models.
| Target / Assay | Potency (IC₅₀ or Kd) | Experimental Protocol & System | Key Findings / Correlation |
|---|---|---|---|
| CDK8/CycC Binding | IC₅₀ = 6-7 nM [1] | Reporter Displacement Assay: Competitive displacement of a fluorescent reporter probe from the ATP-binding site of full-length CDK8/cyclin C complex [2] [1]. | Direct confirmation of high-affinity binding to the primary target [2]. |
| CDK19/CycC Binding | IC₅₀ = 6 nM [1] | Reporter Displacement Assay: As above, using full-length CDK19/cyclin C complex [2] [1]. | High-affinity binding to the CDK8 paralog [2]. |
| WNT Pathway (7dF3 cells) | IC₅₀ = 5 nM [3] [4] | Cell-based Reporter Assay: Inhibition of WNT signaling in 7dF3 cells using a TCF/LEF luciferase reporter; compound treatment for 2-6 hours [2] [3]. | Strong correlation (R² = 0.83) between cellular potency and CDK8 binding affinity, identifying CDK8/19 as the molecular target of the phenotypic screen hit [2]. |
| Target Engagement (SW620 cells) | IC₅₀ = 9 nM [1] | Cellular Thermal Shift Assay (CETSA): Measurement of target stabilization in SW620 human colorectal cancer cells [2]. | Confirms direct engagement of CDK8 and CDK19 in a cellular environment [2]. |
| pSTAT1 (Ser727) Reduction | IC₅₀ = 9 nM [1] | Pharmacodynamic Biomarker: Immunoblot analysis of phospho-STAT1 (Ser727) levels in cells, a established biomarker of CDK8/19 kinase activity [2]. | Demonstrates on-target pharmacology and provides a biomarker for in vivo studies [2] [1]. |
Table 2: Selectivity, Physicochemical & In Vivo Properties This table covers the probe's selectivity over other kinases, its formulation, and its performance in animal models.
| Property Category | Data / Result | Experimental Protocol & System | Key Findings / Significance |
|---|---|---|---|
| Kinase Selectivity | >100-fold selective over 291 kinases; only 6/293 kinases inhibited >50% at 1 µM [2] [1]. | Broad Kinase Profiling: Tested at 1 µM in a panel of 293 kinases. Off-targets (GSK3α, GSK3β, PRKCQ) confirmed with IC₅₀ >120 nM [2] [1]. | Demonstrates high specificity for CDK8 and CDK19 within the kinome. Live-cell CDK family profiling showed no collateral binding to other CDKs below 1 µM [1]. |
| In Vivo Efficacy | Tumor growth inhibition in MMTV-WNT-1 and SW620 xenografts [2] [1]. | Xenograft Models: Oral dosing in mouse models; efficacy correlated with reduction of pSTAT1 (Ser727) in tumors [2] [1]. | Provides evidence for in vivo target engagement and anti-tumor activity. |
| In Vivo Pharmacokinetics | Good oral bioavailability (F >50% at 0.5 mg/kg) in mice, rats, and dogs [1]. | PK Studies: Conducted in multiple species (mouse, rat, dog) via IV and oral administration to determine half-life, clearance, and exposure [1]. | Supports the use of this compound as an in vivo probe, confirming adequate plasma and tissue exposure can be achieved [1]. |
| Solubility & Formulation | 30 mg/mL in DMSO (71.1 mM); 4.2 mg/mL in a 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O formulation for in vivo studies [3]. | Solubility Assessment: Measured in various solvents. In vivo formulation validated for creating clear solutions/suspensions [3]. | Provides practical guidance for preparing the compound for cellular and animal experiments. |
For rigorous comparison, here are more detailed methodologies for the critical experiments used to characterize this compound.
Target Identification (SILAC-based Chemical Proteomics) [2]
Live-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA) [2]
In Vivo Pharmacokinetic and Pharmacodynamic Study [2] [1]
The following diagrams illustrate the key experimental pathways and workflows used in the characterization of this compound.
Diagram 1: Target Identification Workflow via Chemical Proteomics
Diagram 2: Simplified CDK8/19 Signaling Pathway
When comparing this compound to other chemical probes, the following points are critical: